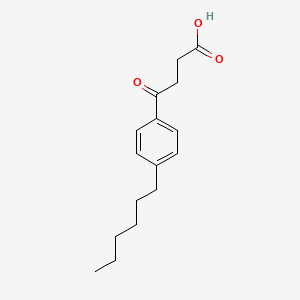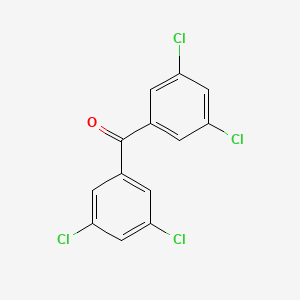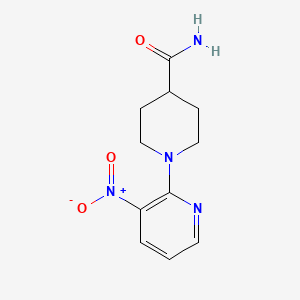![molecular formula C13H11F3N4O3 B1305198 ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)
ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate is a complex organic compound that features a trifluoromethyl group, a cyano group, and a hydrazono group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate typically involves the following steps:
Formation of the Hydrazono Intermediate: The reaction begins with the condensation of 3-(trifluoromethyl)phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazono intermediate.
Cyanoacetylation: The hydrazono intermediate is then reacted with ethyl cyanoacetate under basic conditions to introduce the cyano group.
Carbamoylation: Finally, the product is treated with ethyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the cyano and hydrazono groups interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
- Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
- (Z)-ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate
Uniqueness
Ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and bioavailability. This makes it a valuable compound for further research and development in various fields, including pharmaceuticals and materials science.
Properties
Molecular Formula |
C13H11F3N4O3 |
|---|---|
Molecular Weight |
328.25 g/mol |
IUPAC Name |
ethyl N-[2-cyano-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetyl]carbamate |
InChI |
InChI=1S/C13H11F3N4O3/c1-2-23-12(22)18-11(21)10(7-17)20-19-9-5-3-4-8(6-9)13(14,15)16/h3-6,19H,2H2,1H3,(H,18,21,22) |
InChI Key |
ABFCYVFMVBTIJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(2-Methoxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)




![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
